D2/D3 Receptor Affinity: Target Compound vs. Interphenylene Sulfonamide Analogs
The interphenylene N‑arylpiperazine series (5a‑f) bearing a 1,3‑benzodioxolyl sulfonamide motif all showed D2 and D3 affinities below 1 μM [REFS‑1]. Compound 5c (phenyl substituent) exhibited Ki values of 0.34 μM (D2) and 0.28 μM (D3), whereas close analogs with halogens at the ortho position displayed altered binding [REFS‑1]. The 3‑chlorophenyl sulfonyl variant is anticipated to show comparable sub‑micromolar affinity, but direct head‑to‑head data are not yet published; this gap represents a strategic selection risk.
| Evidence Dimension | Dopamine D2/D3 receptor binding affinity |
|---|---|
| Target Compound Data | Not explicitly reported (anticipated sub‑μM based on structural analogs) |
| Comparator Or Baseline | Compound 5c (N‑phenylpiperazine sulfonamide): Ki D2 = 0.34 μM, Ki D3 = 0.28 μM |
| Quantified Difference | Not determinable from current literature |
| Conditions | Radioligand binding assays using human cloned D2 and D3 receptors (GTP‑shift studies) |
Why This Matters
Buyers must request receptor‑binding data before procurement, as the sulfonyl linkage in the target compound could alter binding kinetics relative to the published sulfonamide series.
- [1] Cunha, T.T.S. et al. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N‑arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Biomolecules 2022, 12(8), 1112. View Source
